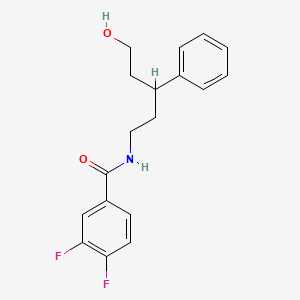

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Description

3,4-Difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a benzamide derivative characterized by a 3,4-difluorinated benzoyl group and a 5-hydroxy-3-phenylpentylamine side chain. This compound belongs to a broader class of benzamides, which are known for diverse biological activities, including enzyme inhibition, neuroleptic effects, and pesticidal applications .

Properties

IUPAC Name |

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO2/c19-16-7-6-15(12-17(16)20)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINDVBQJEYHUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes the following steps:

Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

Introduction of Difluoro Substituents: The difluoro groups are introduced through a halogenation reaction, typically using reagents such as fluorine gas or a fluorinating agent.

Attachment of the Hydroxyphenylpentyl Group: This step involves the reaction of the benzamide with a hydroxyphenylpentyl derivative under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The benzamide core can be reduced to form an amine derivative.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include ketone, aldehyde, amine, and substituted derivatives.

Scientific Research Applications

3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used to study drug interactions and molecular biology processes.

Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamides

Key Observations:

Substituent Position and Chain Length: The 3,4-difluoro pattern in the target compound distinguishes it from analogs like 2,6-difluoro-N-(3-fluorophenyl)benzamide . The 5-hydroxy-3-phenylpentyl side chain introduces both hydrophilicity (via the hydroxyl group) and lipophilicity (via the phenyl group), which could optimize solubility and target engagement compared to simpler alkyl chains (e.g., hexanoylamino in Compound 8) .

Biological Activity Trends: PCAF HAT inhibitors like Compound 17 (79% inhibition) highlight the importance of long acyl chains (e.g., tetradecanoylamino) for activity . However, the target compound’s hydroxy-phenylpentyl chain may offer a balance between chain length and steric flexibility, though experimental data are needed. Neuroleptic benzamides (e.g., amisulpride, tiapride) share the benzamide core but lack fluorinated substituents, emphasizing the role of fluorine in modulating specificity .

Application-Specific Modifications :

- Pesticidal benzamides like flutolanil prioritize trifluoromethyl and alkoxy groups for fungicidal activity, whereas the target compound’s structure suggests a focus on medicinal chemistry applications .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The hydroxyl group in the pentyl side chain may enhance aqueous solubility compared to non-polar analogs like N-(3,4-difluorophenyl)-3-methylbenzamide .

Biological Activity

3,4-Difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is primarily attributed to its interaction with specific biological pathways. It acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the modification of histone proteins and regulation of gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may promote apoptosis in cancer cells.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of certain cancer cell lines. For instance, it was found to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells by modulating key regulatory proteins such as p21 and caspase-3 .

- Antimicrobial Properties : Preliminary data suggests that derivatives of benzamide compounds exhibit antifungal activity against several fungal strains, indicating that 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide may possess similar properties .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects through modulation of neurotransmitter systems, although specific data on this compound is limited.

Case Studies

- Breast Cancer Treatment :

- Fungal Inhibition :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| 3,4-Difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide | Moderate to High | Effective in HDAC inhibition |

| Related Benzamides | Variable | Dependent on specific substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.